JWH-015

Vue d'ensemble

Description

JWH-015 est un cannabinoïde synthétique appartenant à la famille des naphtoylindoles. Il agit comme un agoniste cannabinoïde sélectif de sous-type, ciblant principalement le récepteur cannabinoïde de type 2 (CB2) avec une forte affinité, tout en présentant une affinité significativement plus faible pour le récepteur cannabinoïde de type 1 (CB1) . Ce composé a été découvert et nommé d'après John W. Huffman, un chercheur qui a largement contribué au domaine des cannabinoïdes synthétiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du JWH-015 implique la réaction du chlorure de 1-naphtoyle avec le 2-méthyl-1-propyl-1H-indole en présence d'une base telle que la triéthylamine. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit résultant est ensuite purifié par recristallisation ou chromatographie pour obtenir du this compound pur .

Méthodes de Production Industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets. Des étapes de purification telles que la distillation et la cristallisation sont utilisées pour obtenir du this compound de haute pureté adapté aux applications de recherche et industrielles .

Analyse Des Réactions Chimiques

Types de Réactions

Le JWH-015 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communes

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et les enzymes du cytochrome P450.

Substitution : Les réactions de substitution nécessitent souvent des agents halogénants ou des électrophiles en présence d'une base.

Principaux Produits Formés

Oxydation : Métabolites hydroxylés du this compound.

Réduction : Analogues réduits avec des propriétés pharmacologiques modifiées.

Substitution : Divers dérivés substitués avec des différences potentielles en termes d'affinité et d'activité des récepteurs.

Applications de la Recherche Scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans les domaines de l'immunologie, de la gestion de la douleur et de la recherche sur le cancer. Certaines applications clés incluent :

Immunomodulation : Le this compound s'est avéré moduler les réponses immunitaires en activant sélectivement les récepteurs CB2, qui sont principalement exprimés dans les cellules immunitaires.

Recherche sur le Cancer : Le this compound a démontré des effets anti-prolifératifs sur certaines lignées de cellules cancéreuses, suggérant son potentiel en tant qu'agent anticancéreux.

Mécanisme d'Action

Le this compound exerce ses effets principalement par l'activation des récepteurs CB2. Lorsqu'il se lie aux récepteurs CB2, le this compound induit un changement conformationnel qui active les voies de signalisation en aval, y compris l'inhibition de l'adénylate cyclase, la modulation des canaux ioniques et l'activation des protéines kinases activées par les mitogènes (MAPK) . Ces voies contribuent aux effets immunomodulateurs, anti-inflammatoires et analgésiques du composé .

Applications De Recherche Scientifique

In Vivo Studies

In animal models, JWH-015 has been shown to reduce tumor growth significantly. For instance, in studies involving syngeneic mice with NT 2.5 cells, this compound inhibited tumor growth and metastasis by affecting CXCL12-induced chemotaxis and wound healing processes .

Data Table: Anticancer Effects of this compound

Case Studies

In a study focusing on rheumatoid arthritis, this compound administration led to a significant reduction in pro-inflammatory cytokines IL-6 and IL-8 production, highlighting its therapeutic potential as an adjunct therapy for inflammatory conditions .

Data Table: Anti-inflammatory Effects of this compound

| Condition | Study Design | Key Findings |

|---|---|---|

| Rheumatoid Arthritis | In vitro | Reduces IL-6 and IL-8 production |

| General Inflammation | In vivo | Exhibits anti-inflammatory effects independent of CB2 |

Weight Management

This compound has been investigated for its potential role in obesity management. In diet-induced obese mice, administration of this compound resulted in significant weight loss and reduced food intake compared to control groups. The study suggests that the compound may modulate appetite through central mechanisms related to cannabinoid receptor activation .

Data Table: Effects on Metabolism

Mécanisme D'action

JWH-015 exerts its effects primarily through the activation of CB2 receptors. Upon binding to CB2 receptors, this compound induces a conformational change that activates downstream signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . These pathways contribute to the compound’s immunomodulatory, anti-inflammatory, and analgesic effects .

Comparaison Avec Des Composés Similaires

Composés Similaires

WIN 55,212-2 : Un agoniste non sélectif du récepteur cannabinoïde qui active à la fois les récepteurs CB1 et CB2.

Unicité du this compound

Le this compound est unique en raison de sa sélectivité modérée pour les récepteurs CB2, ce qui en fait un outil précieux pour étudier les rôles spécifiques des récepteurs CB2 dans divers processus physiologiques et pathologiques. Sa relativement faible affinité pour les récepteurs CB1 réduit la probabilité d'effets secondaires psychotropes, le distinguant des agonistes non sélectifs des récepteurs cannabinoïdes .

Activité Biologique

JWH-015 is a synthetic cannabinoid that selectively acts as an agonist for the cannabinoid receptor type 2 (CB2). It has garnered attention in various research studies due to its potential therapeutic effects in several biological contexts, including cancer, inflammation, and metabolic disorders. This article compiles detailed findings on the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

CB2 Receptor Activation

this compound primarily exerts its biological effects through the activation of CB2 receptors. This receptor is predominantly expressed in immune cells and has been implicated in anti-inflammatory responses. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human rheumatoid arthritis synovial fibroblasts (RASFs) by modulating intracellular signaling pathways, including JNK and p38 MAPK pathways .

Non-Canonical Pathways

Interestingly, studies have shown that this compound can elicit anti-inflammatory effects even in the absence of CB2 receptors, suggesting involvement of non-canonical pathways or off-target effects. For instance, it has been found to bind to glucocorticoid receptors (GR), enhancing its anti-inflammatory properties .

Inhibition of Tumor Growth

Research has demonstrated that this compound possesses anti-cancer properties. In vivo studies using mouse models indicated that treatment with this compound significantly inhibited tumor growth in prostate cancer cells (PC-3) by inducing apoptosis through ceramide synthesis and activation of specific signaling pathways . The following table summarizes key findings from various studies:

Case Studies

-

Prostate Cancer Model

In a study investigating the effects of this compound on prostate cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was linked to increased ceramide levels and subsequent apoptosis in cancer cells . -

Rheumatoid Arthritis

A clinical study involving RASFs showed that this compound treatment led to decreased secretion of inflammatory cytokines. This effect was associated with modulation of signaling pathways involved in inflammation, highlighting its potential for managing rheumatoid arthritis symptoms . -

Neurological Impact

Research on hippocampal neurons indicated that this compound can inhibit excitatory neurotransmission via CB1 receptors, demonstrating its role not only as a CB2 agonist but also as a modulator of neuronal activity .

Propriétés

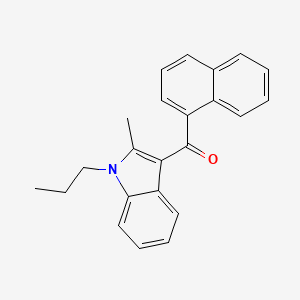

IUPAC Name |

(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSBBBWQTLXQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165902 | |

| Record name | JWH 015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-08-2 | |

| Record name | JWH 015 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH 015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH 015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JHW-015 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.